Azide, pentafluorophenyl-

Description

Contextual Significance of Perfluorinated Organic Azides in Contemporary Chemistry

Perfluorinated organic azides, with PFPA as a prime example, hold a significant position in contemporary chemistry. The presence of multiple fluorine atoms on the aromatic ring has profound effects; it increases the compound's stability against oxidation and crucially suppresses unwanted side reactions, such as ring expansion, that can plague the chemistry of simpler aryl azides. cymitquimica.comnih.gov This enhanced stability and predictable reactivity make perfluorophenyl azides excellent candidates for photoaffinity labeling, a technique used to probe the structure of biological receptor binding sites. nih.govresearchgate.net

Furthermore, these compounds are instrumental as heterobifunctional coupling agents in materials science. nih.govnih.govacs.org They possess two distinct reactive centers: the activatable azido (B1232118) group and a functional group that can be synthetically tailored. nih.govnih.govacs.org This dual reactivity allows for the covalent linking of a wide array of materials, including polymers, oxides, carbon materials, and metal films, even those that lack inherent reactive functional groups. nih.govnih.govacs.org The rise of "click chemistry," a set of powerful, reliable, and selective reactions, has further elevated the importance of organic azides. sigmaaldrich.comorganic-chemistry.org Fluorinated azides, in particular, are increasingly used to introduce fluorine-containing groups into molecules, a common strategy in the development of modern pharmaceuticals and agrochemicals. tib.eunih.gov

Historical Trajectories and Foundational Discoveries in Aryl Azide (B81097) Chemistry

The journey of aryl azide chemistry began in 1864 when Peter Griess first prepared the prototypical organic azide, phenyl azide, through the reaction of phenyldiazonium with ammonia. scispace.comwikipedia.orgwikipedia.org This discovery laid the groundwork for the exploration of this energetic and synthetically versatile class of compounds. In the following decades, significant advancements were made, notably by Theodor Curtius, who discovered hydrazoic acid and described the Curtius rearrangement of acyl azides to isocyanates. wikipedia.orgbritannica.com

A pivotal moment in azide chemistry was the description of the 1,3-dipolar cycloaddition by Rolf Huisgen. wikipedia.org However, initial interest in azides was somewhat tempered by their instability. wikipedia.org This perception changed dramatically with the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by K. B. Sharpless and his colleagues, which became a cornerstone of click chemistry. organic-chemistry.orgwikipedia.orggoogle.com This reaction is high-yielding, stereospecific, and can be performed under benign conditions, leading to a surge in the use of azides in drug discovery, bioconjugation, and materials science. organic-chemistry.orgwikipedia.orgnih.govnih.gov The development of functionalized perfluorophenyl azides by researchers like Keana and Cai in the late 1980s and early 1990s specifically for photoaffinity labeling marked another key milestone, harnessing the unique photochemical properties of these molecules. nih.gov

Scope and Research Imperatives for Pentafluorophenyl Azide

Research concerning pentafluorophenyl azide is driven by the need to overcome specific challenges and to expand its utility. The primary imperatives include improving the efficiency of its synthesis, gaining a deeper understanding of its intricate reaction mechanisms, and broadening its applications in both materials science and synthetic chemistry.

The synthesis of aryl azides, including pentafluorophenyl azide, is a well-established but continuously refined area of organic chemistry. A common and traditional method involves the reaction of an appropriate diazonium salt with sodium azide. wikipedia.orgorganic-chemistry.org Another prevalent route is the diazotization of anilines (aromatic amines) followed by treatment with an azide source. organic-chemistry.org For perfluorinated systems, nucleophilic aromatic substitution (SNAr) on highly electron-deficient fluoroaromatics provides a direct pathway. For instance, the fluorine atom para to the azide group in certain polyfluorinated polymers can be substituted with high efficiency by sodium azide. researchgate.net

Despite these established methods, research continues to seek more efficient, milder, and environmentally benign synthetic protocols. Challenges include managing the potentially explosive nature of azide compounds and achieving high yields without the need for extensive purification. wikipedia.orggoogle.com Recent developments focus on metal-free conditions and in situ generation of reagents to improve safety and simplicity. organic-chemistry.org

| Starting Material | Reagents | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Arenediazonium Salts | Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃) | Displacement | High yields, well-established. | wikipedia.orgorganic-chemistry.org |

| Aromatic Amines (Anilines) | Nitrous Acid (e.g., from NaNO₂/H⁺), then NaN₃ | Diazotization followed by Azidation | Direct transformation from readily available amines. | organic-chemistry.org |

| Aryl Halides (e.g., Iodides) | NaN₃, Cu(I), Sodium Ascorbate, Ligand | Copper-Catalyzed Metathesis | Tolerant of various functional groups. | wikipedia.org |

| Arylboronic Acids | NaN₃, Copper(II) catalyst | Copper-Catalyzed Conversion | Complements existing methods, useful for complex substrates. | organic-chemistry.org |

| Polyfluoroaromatics | Sodium Azide (NaN₃) | Nucleophilic Aromatic Substitution (SNAr) | Efficient for electron-deficient aromatic systems. | researchgate.net |

The utility of pentafluorophenyl azide is intrinsically linked to its complex photochemical behavior. nih.gov Upon activation by light or heat, the azide group releases a molecule of nitrogen (N₂) to generate a highly reactive intermediate known as a nitrene. nih.govrsc.org Specifically, photolysis of PFPA initially forms the singlet pentafluorophenylnitrene. nih.govresearchgate.net This species is the key to the compound's effectiveness in covalent modification, as it can undergo a variety of non-selective insertion and addition reactions with C-H, N-H, and C=C bonds to form stable adducts. nih.gov

A crucial feature of perfluorinated aryl azides is that the fluorine atoms on the aromatic ring effectively suppress the competing ring-expansion reaction, which would otherwise lead to undesired byproducts. nih.gov This suppression increases the yield of the useful insertion and addition products. nih.gov The singlet nitrene can also undergo intersystem crossing (ISC) to the more stable triplet state. nih.gov This process can be catalyzed by heavy atoms or alcohols and becomes more favorable at lower temperatures. nih.gov Understanding the factors that control the partitioning between these reactive pathways is a major research focus, as it allows for precise control over the final products and the efficiency of the desired chemical transformation. nih.govacs.org

| Intermediate | Formation | Key Reactions | Significance | Reference |

|---|---|---|---|---|

| Singlet Pentafluorophenylnitrene | Photolysis or thermolysis of PFPA with loss of N₂ | C-H/N-H insertion, C=C addition | Primary species for covalent surface modification and labeling. | nih.govresearchgate.net |

| Triplet Pentafluorophenylnitrene | Intersystem crossing (ISC) from the singlet state | Different reactivity profile, often less useful for insertion. | A competing pathway that can be influenced by temperature and additives. | nih.govacs.org |

| Azirine | Rearrangement of the nitrene (suppressed by fluorine) | Isomerization to other products. | An undesired byproduct pathway minimized in PFPA. | rsc.org |

| Ketenimine | Ring expansion of the nitrene (suppressed by fluorine) | Leads to various rearrangement products. | An undesired byproduct pathway minimized in PFPA. | nih.gov |

The unique reactivity of pentafluorophenyl azide has led to its application in a broad range of fields, particularly in materials science and bioconjugation. Its role as a versatile coupling agent for surface functionalization is a major area of research. nih.govnih.govacs.org PFPA derivatives can be used to modify surfaces that are otherwise difficult to derivatize, creating a platform for the subsequent attachment of other molecules or materials. nih.govnih.govacs.org This has been successfully applied to polymers, metal oxides, carbon materials, and metal films. acs.org The photochemical nature of the reaction allows for spatial control, enabling the fabrication of patterned structures and microarrays by using photomasks or printing techniques. nih.gov

In addition to surface modification, PFPA is used in the synthesis of hybrid nanomaterials. nih.gov For example, silica (B1680970) nanoparticles can be functionalized with a PFPA-silane derivative, and a polymer can then be covalently attached via photoactivation. nih.gov In the realm of biology and medicine, PFPA derivatives are used as photoaffinity labeling agents to identify and characterize protein binding sites. nih.govresearchgate.net Furthermore, the azide group is a key participant in click chemistry reactions, allowing for the efficient and specific conjugation of PFPA-modified molecules to alkyne-containing partners, a strategy widely used in drug development and chemical biology. nih.govnih.gov

| Application Area | Description | Mechanism/Reaction | Example | Reference |

|---|---|---|---|---|

| Surface Functionalization | Covalent modification of material surfaces to alter properties or for subsequent coupling. | Photochemical nitrene insertion/addition. | Immobilizing polymer films on silicon wafers. | nih.govnih.govacs.org |

| Nanomaterial Synthesis | Creation of organic-inorganic hybrid nanomaterials. | Photocoupling of polymers to PFPA-functionalized nanoparticles. | Attaching polymer shells to silica nanoparticles. | nih.gov |

| Photoaffinity Labeling | Identifying binding sites in biological macromolecules. | Light-induced covalent bond formation between a PFPA-ligand and a receptor. | Probing the active site of enzymes. | nih.govresearchgate.net |

| Patterned Surfaces | Fabrication of micro- and nanostructured surfaces. | Spatially controlled photoactivation using a photomask. | Creating patterned polymer structures for microarrays. | nih.gov |

| Click Chemistry | Efficient and specific ligation of molecules. | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | Conjugating biomolecules for drug targeting. | nih.govnih.gov |

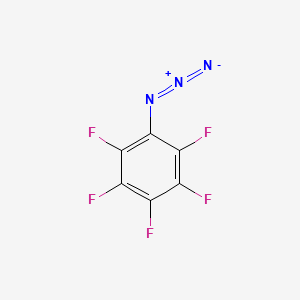

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5N3/c7-1-2(8)4(10)6(13-14-12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEIQGWACCNREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162011 | |

| Record name | Azide, pentafluorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-15-0 | |

| Record name | 1-Azido-2,3,4,5,6-pentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azide, pentafluorophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azide, pentafluorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentafluorophenyl Azide and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a prominent method for the synthesis of perfluoroaryl azides (PFAAs), including pentafluorophenyl azide (B81097). diva-portal.org This approach takes advantage of the high electrophilicity of the perfluorinated aromatic ring, which facilitates the displacement of a leaving group, typically a fluoride (B91410) ion, by a nucleophile.

Direct Displacement of Fluorine Atoms by Azide Ions

The direct reaction of a perfluorinated aromatic compound, such as hexafluorobenzene (B1203771), with an azide salt is a straightforward and efficient route to pentafluorophenyl azide. diva-portal.org The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack by the azide ion. diva-portal.org

The efficiency of the direct displacement of fluorine by azide ions is highly dependent on the reaction conditions. Key factors that are often optimized include the choice of solvent and the presence of a base. diva-portal.org

For instance, in the synthesis of certain PFAA derivatives, solvents like methanol (B129727) and acetone (B3395972) have been explored. diva-portal.org The use of a base, such as 2,6-lutidine, can also influence the product distribution and yield. diva-portal.org Research has shown that in some cases, the absence of a base can lead to a higher yield of the desired product, while in other solvent systems, a base is crucial for the reaction to proceed efficiently. diva-portal.org The reaction of hexafluorobenzene with sodium azide in dimethylsulfoxide has been reported to yield diazidotetrafluorobenzene and tetraazidodifluorobenzene as major products, with hexaazidobenzene as a minor product. dtic.mil

Table 1: Effect of Solvent and Base on a Representative PFAA Synthesis diva-portal.org

| Entry | Base (equiv.) | Solvent | Yield (%) of Product A | Yield (%) of Product B |

| 1 | 2,6-Lutidine (1.3) | Methanol | 74 | 7 |

| 2 | - | Methanol | 12 | 67 |

| 3 | 2,6-Lutidine (1.3) | Acetone | 41 | 27 |

Note: This table is illustrative of the types of optimization studies performed and does not represent the synthesis of pentafluorophenyl azide itself.

In polyfluorinated aromatic systems, the position of nucleophilic attack is a critical aspect. The substitution of a fluorine atom by an azide ion is generally directed to a specific position on the aromatic ring, a phenomenon known as regioselectivity. nih.govscispace.com

In pentafluorophenyl derivatives, nucleophilic attack by amines or alkoxides typically occurs at the para position to the existing substituent. scispace.com This is attributed to the electronic effects of the substituent and the fluorine atoms on the stability of the intermediate Meisenheimer complex. researchgate.net For example, the reaction of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) with sodium azide leads to the selective substitution of the p-fluorine atom. nih.gov Similarly, nucleophilic substitution on (pentafluorophenyl)dipyrromethane with sodium azide also results in the formation of the 4-azidophenyl derivative. acs.org Computational models based on the relative stability of these intermediates have been developed to predict the regioselectivity of SNAr reactions. researchgate.net

From Pentafluorophenol (B44920) Precursors

An alternative SNAr approach involves the use of pentafluorophenol as a starting material. While direct azidation of pentafluorophenol is not the primary route, its derivatives can be utilized. For instance, pentafluorophenyl esters, which are readily prepared from pentafluorophenol, are important intermediates in various synthetic transformations, including peptide synthesis. highfine.com The synthesis of pentafluorophenyl esters can be achieved through methods like the reaction of a carboxylic acid with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net An electrochemical method for the synthesis of pentafluorophenyl esters from carboxylic acids and pentafluorophenol has also been developed. rsc.orgresearchgate.net

Diazotization-Based Syntheses of Perfluoroaryl Azides

Diazotization of perfluoroaryl anilines provides another important pathway to perfluoroaryl azides, particularly pentafluorophenyl azide. diva-portal.org This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an azide ion. organic-chemistry.org

Transformation of Perfluoroaryl Anilines

The synthesis of pentafluorophenyl azide from pentafluoroaniline is a well-established procedure. diva-portal.orgresearchgate.net The process begins with the diazotization of pentafluoroaniline, which involves reacting it with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com The resulting pentafluorophenyldiazonium salt is then treated with an azide source, such as sodium azide, to yield pentafluorophenyl azide. researchgate.netdtic.mil

This method has been shown to be effective, especially under non-aqueous conditions. For example, the diazotization of pentafluoroaniline in trifluoroacetic acid (TFA) followed by treatment with sodium azide gives pentafluorophenyl azide directly. dtic.mil In contrast, attempted diazotization in aqueous hydrochloric acid followed by reaction with sodium azide was reported to be unsuccessful. dtic.mil Another route involves the reaction of pentafluorophenylhydrazine (B1196947) with nitrous acid or nitrosyl chloride to produce pure pentafluorophenyl azide. researchgate.netresearchgate.net

Table 2: Reagents for Diazotization and Azidation of Perfluoroaryl Anilines

| Step | Reagents | Purpose |

| Diazotization | Sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄, TFA) | Generation of the diazonium salt from the primary amine. organic-chemistry.orgdtic.mil |

| Azidation | Sodium azide (NaN₃) | Displacement of the diazonium group to form the aryl azide. researchgate.netdtic.mil |

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful and versatile technique for designing well-defined functional polymers. rsc.orgfsu.edu Among the various PPM strategies, those involving fluorinated polymers, particularly those containing pentafluorophenyl (PFP) groups, have garnered significant attention. rsc.org The PFP group is highly reactive towards a range of nucleophiles, enabling efficient and often quantitative modification of polymer side chains. umn.edu

Azide-Mediated para-Fluoro Substitution on Polymer Backbones

A key modification strategy for polymers containing pentafluorophenyl moieties is the nucleophilic aromatic substitution of the fluorine atom at the para position. This reaction is particularly efficient with the azide anion, providing a versatile route to azide-functionalized polymers which serve as precursors for a multitude of subsequent modifications. umn.edudiva-portal.org The high reactivity of the PFP group towards azides, along with other N-, O-, and S-nucleophiles, makes it a valuable platform for creating functional materials. umn.eduucsb.edu This specific substitution is considered a click reaction in some contexts due to its simplicity, high yields, and efficiency. umn.edu

The resulting 4-azido-2,3,5,6-tetrafluorophenyl groups are stable under various conditions and offer a rich platform for further chemistry. umn.edudiva-portal.org The pendant azido (B1232118) groups can be utilized in a wide array of subsequent reactions, including the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Staudinger reactions, and various multicomponent reactions. umn.edudiva-portal.org Furthermore, the azide group can be decomposed thermally or photochemically to form a highly reactive nitrene intermediate, which can induce cross-linking by reacting with adjacent C-H, C-C, or N-H bonds within the polymer structure. umn.eduresearchgate.net

The synthesis of azide-functionalized polymers via para-fluoro substitution is a straightforward and highly efficient process. The method typically involves reacting a precursor polymer containing pentafluorophenyl groups with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). umn.edudiva-portal.org

A common precursor is poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (PPFBMA). diva-portal.orgmt.com When PPFBMA is heated with sodium azide in DMF, a quantitative substitution of the para-fluorine atom occurs, yielding poly(4-azido-2,3,5,6-tetrafluorobenzyl methacrylate) (pATFBMA). umn.edudiva-portal.org This reaction proceeds with high efficiency, often reaching completion within 60-90 minutes at 80 °C. diva-portal.org A similar strategy is employed for copolymers, such as poly(n-butyl acrylate-co-2,3,4,5,6-pentafluorobenzyl acrylate), which can be modified post-polymerization to introduce photoreactive azide groups. researchgate.net

The successful synthesis of these azide-functionalized polymers is confirmed through various analytical techniques, including ¹H NMR, ¹⁹F NMR, and Fourier-transform infrared (FTIR) spectroscopy, which show the disappearance of the para-fluorine signal and the appearance of the characteristic azide vibrational stretch, respectively. diva-portal.org

Table 1: Synthesis Conditions for Azide-Functionalized Polymers via para-Fluoro Substitution

| Precursor Polymer | Reagent | Solvent | Temperature | Time | Conversion Efficiency | Reference |

|---|---|---|---|---|---|---|

| Poly(2,3,4,5,6-pentafluorobenzyl methacrylate) | Sodium Azide (NaN₃) | DMF | 80 °C | 60-90 min | Quantitative | diva-portal.org |

| Passerini ester-amide (meth)acrylic copolymers | Sodium Azide (NaN₃) | DMF | 80 °C | 60-90 min | Quantitative | diva-portal.org |

| Poly(2,3,4,5,6-pentafluorostyrene) | Sodium Azide (NaN₃) | DMF | 80 °C | - | ~90% | diva-portal.org |

| Poly(n-butyl acrylate-co-2,3,4,5,6-pentafluorobenzyl acrylate) | Sodium Azide (NaN₃) | DMF | - | - | - | researchgate.net |

The ability to control the azide content and its distribution along the polymer backbone is crucial for tailoring the final properties of the material. This control can be achieved through two primary approaches: varying the reaction conditions during the post-polymerization modification or by synthesizing copolymers with a predetermined ratio of functional monomers.

In the post-polymerization modification approach, the degree of azidation can be influenced by the structure of the precursor polymer. For instance, the azidation of poly(2,3,4,5,6-pentafluorobenzyl methacrylate) proceeds to quantitative conversion, whereas under similar conditions, poly(2,3,4,5,6-pentafluorostyrene) achieves approximately 90% substitution. diva-portal.orgmt.com This difference in reactivity allows for some control over the final azide content based on the choice of the polymer backbone.

A more precise method for controlling the azide content is to synthesize copolymers with a specific molar content of the pentafluorophenyl-containing monomer. By adjusting the comonomer feed ratio during polymerization, a series of copolymers with varying amounts of reactive sites can be produced. Subsequent azidation then yields polymers with a finely-tuned density of azide groups. researchgate.net This strategy was successfully used to create a series of photo-reactive pressure-sensitive adhesives. By synthesizing poly(n-butyl acrylate-co-2,3,4,5,6-pentafluorobenzyl acrylate) with different monomer ratios and then performing the azide substitution, researchers were able to precisely control the cross-linking density upon UV irradiation, thereby optimizing the adhesive properties. researchgate.net For example, an optimal tack adhesion energy was achieved in films with a low azide content of 0.3 mol %. researchgate.net

Table 2: Examples of Controlled Azide Content in Copolymers

| Copolymer System | Method of Control | Resulting Feature | Application | Reference |

|---|---|---|---|---|

| Azide-modified poly(PFBA-co-BA) | Varying molar content of azide groups in the copolymer | Fine-tuned degree of cross-linking | Optimization of pressure-sensitive adhesive properties | researchgate.net |

| Poly(2,3,4,5,6-pentafluorostyrene) vs. Poly(2,3,4,5,6-pentafluorobenzyl methacrylate) | Choice of polymer backbone | Different maximum azide substitution efficiency (~90% vs. quantitative) | Platform for further chemical modification | diva-portal.org |

Large-Scale Preparation Considerations for Academic Synthesis

While the synthesis of pentafluorophenyl azide and its derivatives is well-established on a laboratory scale, scaling up the production, even for academic purposes (e.g., gram to kilogram scale), introduces significant safety and logistical challenges. Azide compounds are energy-rich molecules and can be explosive, especially when subjected to heat, shock, or friction. fsu.eduucsb.edu

A primary safety concern is the potential for explosive decomposition. fsu.eduumn.edu Sodium azide, the common reagent for synthesis, is toxic and can form the highly toxic and explosive hydrazoic acid if acidified. fsu.edu Organic azides themselves are potentially explosive, and their stability is often evaluated by the ratio of carbon atoms to nitrogen atoms (C/N ratio); a low ratio indicates higher potential instability. fsu.edu For instance, it is a general guideline that organic azides with a C/N ratio of less than 3 should not be stored in pure form in large quantities. ucsb.edu Purification methods must also be carefully considered; distillation is generally avoided due to the risk of decomposition at elevated temperatures. ucsb.eduuni-muenchen.de

Given these hazards, several key considerations are paramount for any large-scale academic synthesis:

Hazard Assessment: A thorough evaluation of the reactivity and thermal stability of all reactants, intermediates, and products is essential. umn.edu

Process Control: Maintaining strict control over reaction parameters such as temperature, pressure, and stirring is critical. umn.edu Inadequate stirring on a larger scale can lead to localized superheating and potential runaway reactions. umn.edu

Continuous Flow Chemistry: To mitigate the risks associated with handling large quantities of hazardous materials in batch reactors, continuous flow chemistry has emerged as a significantly safer alternative. researchgate.netmt.comresearchgate.netnih.gov Flow reactors handle only small volumes of the reaction mixture at any given time, which provides superior temperature control and minimizes the potential impact of an explosive event. researchgate.netnih.gov This technology is increasingly being adopted for the synthesis of organic azides, allowing for safer and more efficient production, even on a gram-scale. nih.gov

Waste Management: The disposal of toxic, azide-containing waste streams requires careful handling and specialized procedures to avoid environmental contamination and safety incidents. researchgate.net

For academic labs undertaking kilogram-scale synthesis, it is crucial to move beyond standard laboratory glassware to dedicated pilot plant equipment that allows for better control and containment. reddit.com The use of automated systems and in-line monitoring techniques, such as FTIR, can provide real-time data on reaction progress, further enhancing safety and efficiency. mt.com

Mechanistic Investigations of Pentafluorophenyl Azide Reactivity

Photochemistry and Thermolysis of Pentafluorophenyl Azide (B81097)

The primary reactive intermediate generated from the photolysis or thermolysis of pentafluorophenyl azide is pentafluorophenylnitrene. This highly reactive species is produced through the extrusion of molecular nitrogen upon absorption of energy, typically from UV light irradiation. The perfluorinated aromatic ring significantly influences the subsequent reaction pathways of the nitrene, making it a subject of considerable mechanistic investigation. Photolysis is a common method to generate the nitrene in high yields for mechanistic studies, often employing UV light at wavelengths such as 254 nm. scispace.com

Generation and Characterization of Pentafluorophenylnitrene

Pentafluorophenylnitrene is typically generated in situ via the photolysis of its precursor, pentafluorophenyl azide. scispace.com This process involves the cleavage of the N-N bond, releasing a stable dinitrogen molecule and the highly reactive nitrene intermediate. Due to its transient nature, the characterization of pentafluorophenylnitrene relies on various spectroscopic techniques under specific conditions, such as matrix isolation.

Methods used for its characterization include:

Infrared (IR) Spectroscopy : Used to observe the vibrational frequencies of the nitrene, distinguishing it from the parent azide and subsequent reaction products.

Ultraviolet-Visible (UV-vis) Spectroscopy : Helps to identify the electronic transitions of the nitrene. Upon irradiation of the azide precursor, the UV-vis spectrum of triplet pentafluorophenylnitrene exhibits characteristic absorption maxima at approximately 228 nm, 281 nm, 312 nm, and 380 nm. scispace.com

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is crucial for detecting and characterizing the triplet ground state of the nitrene. scispace.com An intense transition observed at 713 mT is a typical signal for triplet arylnitrenes. scispace.com

These spectroscopic methods confirm the successful generation of the nitrene and allow for the study of its electronic structure and subsequent reactivity. scispace.comacs.org

Like other arylnitrenes, pentafluorophenylnitrene can exist in different electronic spin states: a singlet state and a triplet state. The ground state of pentafluorophenylnitrene is a triplet (T). scispace.comacs.org The chemistry of arylnitrenes is generally dominated by their triplet ground states and excited open-shell singlet states, which leads to radical-type reactions. scispace.comacs.org

There are two principal singlet states: an open-shell singlet (osS) and a closed-shell singlet (csS). scispace.com Computational studies have calculated that the closed-shell singlet state of pentafluorophenylnitrene lies more than 25 kcal/mol above its triplet ground state, making it energetically inaccessible under normal conditions. scispace.comacs.org For the parent phenylnitrene, the closed-shell singlet state (¹A₁) is approximately 30-31 kcal/mol above the triplet ground state (³A₂), while the open-shell singlet state (¹A₂) has a smaller energy gap. scispace.comacs.org The significant energy gap between the triplet ground state and the reactive closed-shell singlet state is a defining characteristic of arylnitrenes. scispace.com

Intersystem crossing (ISC) is the spin-forbidden transition between the initially formed singlet state and the triplet ground state. The kinetics of this process are critical in determining the ultimate reaction pathway of the nitrene. For many arylnitrenes, the rates of intersystem crossing are often slow enough to allow for competitive reactivity from the singlet state, such as rearrangements. scispace.com However, certain conditions and substituents can influence the rate of ISC. Research has pointed to a "remarkable catalysis" of intersystem crossing for singlet pentafluorophenylnitrene, suggesting that external factors can significantly accelerate this process. acs.org The nitro group, for example, is suggested to accelerate intersystem crossing of the singlet nitrene or the singlet excited azide. acs.org

Nitrene Rearrangement Pathways

A characteristic reaction of unsubstituted singlet phenylnitrene is a rapid unimolecular ring-expansion to form a didehydroazepine intermediate. acs.orgnih.gov This rearrangement often dominates the reaction landscape, limiting the utility of the nitrene for other chemical transformations like bimolecular insertion reactions. acs.org However, the reactivity of pentafluorophenylnitrene is markedly different.

The presence of fluorine atoms on the aromatic ring, particularly at the ortho positions (C2 and C6), significantly suppresses the tendency for ring expansion. figshare.comacs.org This effect is a key feature of pentafluorophenylnitrene's chemistry. Computational studies have shown that the energy barrier for the rate-determining step of ring expansion (cyclization to a benzazirine intermediate) is raised in fluorinated arylnitrenes. figshare.comacs.org For 2,6-difluorophenylnitrene, this barrier is calculated to be 3.5–4.5 kcal/mol higher than for the unsubstituted phenylnitrene. figshare.comacs.org

This increase in the activation barrier is attributed primarily to steric repulsion in the transition state as the nitrogen atom cyclizes toward an ortho-fluorine substituent. figshare.comacs.org This steric hindrance makes the rearrangement pathway less favorable, allowing other reactions, such as C-H insertion, to compete more effectively. figshare.comacs.org

| Nitrene Species | Calculated Barrier (kcal/mol) | Increase Relative to Phenylnitrene (kcal/mol) |

|---|---|---|

| Phenylnitrene | ~8.9 - 9.9 | - |

| 2,6-Difluorophenylnitrene | 13.4 | ~3.5 - 4.5 |

| 2-Fluorophenylnitrene (cyclization towards F) | 13.0 | ~3.0 |

Nitrene Insertion Reactions

The suppression of the ring-expansion pathway makes pentafluorophenylnitrene a more effective reagent for bimolecular reactions, particularly C-H insertion. acs.org Singlet nitrenes are capable of inserting into the C-H bonds of alkanes and other organic molecules to form a new C-N bond, yielding an amine or amide. This reaction is highly desirable for creating stable covalent linkages. acs.org

Studies on the photolysis of pentafluorophenyl azide in the presence of alkanes have demonstrated efficient C-H insertion. For example, photolysis in cyclohexane (B81311) yielded 28-46% of the C-H insertion product, while in toluene (B28343) the yield was 52%. acs.orgnih.gov The efficiency of these insertion reactions underscores the dramatic difference in reactivity between pentafluorophenylnitrene and its non-fluorinated analog, where rearrangement is the dominant pathway. figshare.com

C-H Bond Insertion

Pentafluorophenyl azide serves as a precursor to the highly reactive pentafluorophenyl nitrene, typically generated through photolysis or thermolysis. The singlet state of this nitrene is a key intermediate capable of direct insertion into carbon-hydrogen (C-H) bonds. nih.gov This insertion reaction is a significant pathway for forming stable, covalent adducts. nih.gov The process is particularly relevant in the functionalization of materials and surfaces, including organic materials and polymers that are rich in C-H bonds. nih.gov The high molecular weight of polymers provides numerous sites for insertion, which increases the probability and yield of the coupling reaction. nih.gov This capability allows for the immobilization of molecules onto various substrates by forming a direct and robust carbon-nitrogen bond. nih.gov

N-H Bond Insertion

Similar to C-H insertion, the singlet pentafluorophenyl nitrene generated from pentafluorophenyl azide readily undergoes insertion into nitrogen-hydrogen (N-H) bonds. nih.gov This reaction is a fundamental process in applications such as photoaffinity labeling, where the target molecules are often biomolecules containing amine functionalities. nih.gov The insertion into N-H bonds provides a direct and efficient method for covalently linking the pentafluorophenyl group to these targets. nih.gov Both C-H and N-H insertion reactions are primary mechanisms that contribute to the utility of pentafluorophenyl azide as a photocoupling agent for modifying surfaces and synthesizing nanomaterials. nih.gov

Selective Nitrene-Sulfoxide Addition for Sulfoximine (B86345) Formation

Pentafluorophenyl azide and its derivatives are effective reagents for the synthesis of sulfoximines through the addition of a nitrene to a sulfoxide (B87167). This transformation can be initiated by light, which promotes the generation of a perfluorinated aromatic nitrene from the corresponding azide. nih.govacs.org The resulting nitrene then reacts with a sulfoxide to form the desired sulfoximine. nih.govacs.org

A key feature of this reaction is its stereospecificity. When an enantiomerically pure sulfoxide is used as the starting material, the addition of the nitrene proceeds with retention of configuration at the sulfur center, enabling the formation of optically pure sulfoximine products. nih.govacs.org The electron-withdrawing fluoro substituents on the aromatic ring of the azide are crucial for generating synthetically useful nitrenes for this purpose. nih.govacs.org For example, the reaction of methyl 4-azido-2,3,5,6-tetrafluorobenzoate with racemic and enantiopure sulfoxides demonstrates the scope and stereospecificity of this transformation. nih.gov

| Reactant (Sulfoxide) | Product (Sulfoximine) | Yield (%) | Notes |

|---|---|---|---|

| Racemic phenylvinyl sulfoxide | Product 11 | 56 | Reaction proceeded without affecting the double bond. |

| Racemic methyl 2-phenylsulfinylacetate | rac-12 | 47 | Accompanied by increased formation of the corresponding aniline (B41778) derivative. |

| Enantiomerically pure (R)-methyl phenyl sulfoxide | (R)-13 | 66 | Demonstrates stereospecific addition of the nitrene. |

Cycloaddition Chemistry of Pentafluorophenyl Azide

1,3-Dipolar Cycloaddition Reactions

Pentafluorophenyl azide functions as a 1,3-dipole in cycloaddition reactions, a class of reactions first discovered by Huisgen in the 1960s. nih.govwikipedia.org Due to the strong electron-withdrawing nature of the fluorine atoms, perfluorinated aryl azides (PFAAs) like pentafluorophenyl azide are relatively electrophilic and exhibit significantly enhanced reactivity with electron-rich dipolarophiles compared to non-fluorinated analogues like phenyl azide. nih.gov

Kinetic studies have shown that PFAAs react with enamines up to four orders of magnitude faster than phenyl azide. nih.govdiva-portal.orgescholarship.org For instance, the reaction between 4-nitroperfluorophenyl azide and an enamine derived from isobutyraldehyde (B47883) and morpholine (B109124) was found to be the fastest known cycloaddition of an azide with an unstrained dipolarophile. nih.gov This rate acceleration is attributed to the relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the PFAAs, which leads to larger orbital interactions between the cycloaddends. nih.govescholarship.org The initial triazoline products resulting from the cycloaddition of PFAAs with enamines are often unstable and rearrange to form amidines at room temperature. nih.govresearchgate.net PFAAs also show increased reactivity with strained dipolarophiles such as norbornene and dibenzoazacyclooctyne (DIBAC). nih.gov

| Azide | Enamine | Rate Constant (k, M-1s-1) |

|---|---|---|

| Pentafluorophenyl azide | 1-(1-phenylvinyl)pyrrolidine | 0.038 ± 0.001 |

| Phenyl azide | 1-(1-phenylvinyl)pyrrolidine | (4.0 ± 0.1) x 10-5 |

| 4-Nitroperfluorophenyl azide | 1-(2-methylprop-1-en-1-yl)morpholine | 1.216 ± 0.032 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fluorinated Systems

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. bioclone.netnih.gov The reaction is catalyzed by a copper(I) species, which forms a copper-acetylide intermediate that then reacts with the azide. nih.gov This process is known for its reliability, high yields, and tolerance of a wide variety of functional groups. nih.gov

Pentafluorophenyl azide can be effectively employed in CuAAC reactions. The strong electron-withdrawing character of the pentafluorophenyl group enhances the electrophilicity of the azide, making it a suitable substrate for this transformation. The resulting fluorinated triazole products are stable and have applications in diverse fields, including medicinal chemistry and materials science. youtube.com The reaction proceeds under mild conditions, often in aqueous or sustainable solvents, making it a green chemical process. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Pentafluorophenyl Azide Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclic alkyne, such as a cyclooctyne (B158145), without the need for a metal catalyst. magtech.com.cn The reaction is driven by the release of ring strain in the alkyne, which lowers the activation energy. datapdf.com This copper-free approach is particularly valuable for applications in living systems where the toxicity of copper is a concern.

Derivatives of pentafluorophenyl azide are effective reagents in SPAAC. Research has shown that perfluoroaryl azides exhibit increased reactivity toward strained dipolarophiles like dibenzoazacyclooctyne (DIBAC) when compared to phenyl azide. nih.govescholarship.org This enhanced reactivity makes them valuable tools for bioconjugation, allowing for the efficient labeling of biomolecules in vivo. nih.govnih.gov The resulting triazole linkage is highly stable, ensuring a permanent connection between the tagged molecules.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a powerful method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed reaction (CuAAC) which yields the 1,4-isomer. core.ac.uk The reaction's utility is particularly notable with electron-deficient azides like pentafluorophenyl azide due to their enhanced reactivity. Kinetic analyses have shown that perfluoroaryl azides (PFAAs) can undergo cycloadditions up to four orders of magnitude faster than phenyl azide. nih.gov This rate acceleration is attributed to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of PFAAs, which enhances orbital interactions with the dipolarophile. nih.gov

A range of ruthenium(II) complexes have been found to be effective catalysts, with [CpRuCl] complexes such as CpRuCl(PPh₃)₂ and CpRuCl(COD) being among the most efficient. nih.govresearchgate.net These catalysts are effective for the reaction of primary and secondary azides with both terminal and internal alkynes, providing access to 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively. nih.govorganic-chemistry.org The CpRuCl(COD) catalyst is particularly active, often allowing the reaction to proceed at ambient temperatures. organic-chemistry.org

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne reactants coordinated to the ruthenium center. nih.govresearchgate.net This forms a six-membered ruthenacycle intermediate. nih.govresearchgate.net Density Functional Theory (DFT) calculations support this pathway, indicating that the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.govresearchgate.net This step is influenced by both steric and electronic factors and is responsible for the reaction's high regioselectivity for the 1,5-isomer. thieme-connect.de The catalytic cycle is completed by the reductive elimination of the triazole product, a step which DFT calculations suggest is rate-determining. nih.govresearchgate.net

| Catalyst | Typical Substrates | Product | Key Mechanistic Step |

| CpRuCl(PPh₃)₂ | Organic Azides, Terminal Alkynes | 1,5-disubstituted 1,2,3-triazoles | Oxidative coupling to ruthenacycle |

| CpRuCl(COD) | Organic Azides, Internal Alkynes | 1,4,5-trisubstituted 1,2,3-triazoles | Rate-determining reductive elimination |

Azide-Aldehyde-Amine Cycloaddition and Subsequent Rearrangements

A novel, catalyst-free cycloaddition reaction demonstrates the utility of pentafluorophenyl azide for conjugating molecules under ambient conditions. This method involves the reaction of a perfluorophenyl azide (PFPA)-functionalized material with an amine-derivatized molecule and an aldehyde, such as phenylacetaldehyde (B1677652). diva-portal.org For instance, silica (B1680970) nanoparticles functionalized with PFPA can be conjugated with an amine-derivatized carbohydrate by simply mixing the components with phenylacetaldehyde at room temperature. diva-portal.org This approach avoids the need for a metal catalyst, offering a straightforward method for creating glyconanoparticles. The resulting materials have shown high binding affinity and selectivity toward their target lectins. diva-portal.org

Azide-Enol Cycloaddition for Amide Synthesis

The high electrophilicity of perfluorophenyl azide drives its reactivity with enol-type nucleophiles, such as enamines. The 1,3-dipolar cycloaddition between perfluorophenyl azides and enamines proceeds rapidly, leading to the formation of triazoline intermediates. nih.gov Unlike the stable triazolines formed from phenyl azide, those derived from perfluorophenyl azide are often unstable and undergo spontaneous rearrangement at room temperature to form amidine products. nih.govresearchgate.net

Computational studies using DFT have elucidated the mechanism of this transformation. researchgate.net The decomposition of the triazoline intermediate can proceed through either a concerted or a stepwise pathway. The stepwise mechanism involves the formation of a zwitterionic intermediate, which then undergoes a organic-chemistry.orgnih.gov-hydride shift and extrusion of dinitrogen to yield the final amidine. researchgate.net The electron-withdrawing nature of the pentafluorophenyl group stabilizes the developing negative charge on the adjacent nitrogen atom in the transition state, significantly lowering the energy barrier for this decomposition and facilitating the rearrangement. researchgate.net

Metal-Catalyzed Nitrogen Atom Transfer Reactions

Aziridination of Alkenes

Metal-catalyzed aziridination of alkenes using aryl azides like pentafluorophenyl azide provides a direct route to valuable N-aryl aziridines. nih.gov This "C2+N1" addition involves the transfer of a nitrene group to an olefin. nih.gov While various transition metals, including rhodium, ruthenium, iron, and copper, are known to catalyze nitrene transfer, cobalt complexes have proven particularly effective for asymmetric aziridination with fluoroaryl azides. nih.govnsf.gov

A metalloradical cobalt(II) complex based on a D₂-symmetric chiral porphyrin ligand is an efficient catalyst for the highly enantioselective aziridination of a range of alkenes with fluoroaryl azides. nih.gov This catalytic system operates at room temperature, uses the olefin as the limiting reagent, and generates nitrogen gas as the sole byproduct. nih.gov This method represents a significant advance, as few catalytic systems are effective for asymmetric aziridination using aryl azides as the nitrene source. nih.gov

| Alkene Substrate | Azide | Catalyst | Product | Enantioselectivity (e.e.) |

| Styrene | 2,3,4,5,6-Pentafluorophenyl azide | [Co(P3)] | N-(Pentafluorophenyl)-2-phenylaziridine | High |

| Substituted Styrenes | Fluoroaryl azides | [Co(P3)] | Chiral N-fluoroaryl aziridines | High |

| Terminal Alkenes | Fluoroaryl azides | [Co(P3)] | Chiral N-fluoroaryl aziridines | High |

Amidation of Alkanes

The direct transformation of C(sp³)–H bonds in alkanes into C–N bonds is a challenging but highly valuable synthetic goal. Metal-catalyzed amidation reactions provide a pathway to achieve this, with organic azides serving as a potential nitrene source. researchgate.net Although direct amidation using pentafluorophenyl azide is less documented than with other nitrogen sources like iminoiodinanes, the principles of metal-catalyzed C-H amination are applicable. Catalysts based on silver, copper, and rhodium have been employed for the intermolecular amidation of unactivated alkanes. nih.govacs.org

The mechanism often involves the generation of a reactive metal-nitrene species that attacks the C-H bond. For branched alkanes, amination typically favors the tertiary position over secondary and primary positions. nih.gov Mechanistic studies involving isolated copper-amidate complexes suggest that the transformation can proceed via the reaction of an alkyl radical with a copper(II)-amidate complex, rather than through a discrete nitrene intermediate. acs.org

Mechanistic Models for Catalyst-Nitrene Interaction

The interaction between a metal catalyst and an azide to form a reactive nitrogen-transfer agent is central to aziridination and amidation reactions. Several mechanistic models have been proposed.

One common pathway involves the reaction of the azide with the metal complex to form a metal-nitrenoid intermediate, which then transfers the nitrene group to the substrate. researchgate.net

In other systems, particularly with cobalt and rhodium catalysts, the reaction of an azide with the metal center generates a metal-nitrene intermediate. nih.gov For example, a Co(III)-nitrene intermediate has been proposed in the cobalt-catalyzed cross-coupling of sulfonyl azides with isocyanides. nih.gov

A more nuanced model involves the capture of a triplet nitrene by the metal complex. Evidence for this mechanism comes from studies on the reaction of aryl azides with a manganese(III) corrole (B1231805) complex. capes.gov.br In this process, the azide is believed to initially form a singlet nitrene, which then undergoes intersystem crossing to the more stable triplet state. This triplet nitrene is subsequently trapped by the manganese complex to form a high-valent imido species, which is the active species in nitrogen atom transfer reactions. capes.gov.br This pathway competes with the dimerization of the nitrene to form an azo compound. capes.gov.br

Other Reactivity Modes of Pentafluorophenyl Azide

Beyond the more commonly discussed cycloadditions and nitrene formations, the reactivity of pentafluorophenyl azide is multifaceted. The unique electronic properties conferred by the pentafluorophenyl group allow the azide moiety to exhibit distinct nucleophilic and electrophilic characteristics and to undergo protonation to form characterizable intermediates.

Nucleophilic and Electrophilic Reactivity of the Azide Group

The azide group (-N₃) in pentafluorophenyl azide is not a simple, unreactive entity. Its reactivity is a nuanced interplay of nucleophilic and electrophilic character distributed across its three nitrogen atoms. The electron-withdrawing nature of the pentafluorophenyl ring significantly influences this behavior, enhancing the electrophilic character of the azide compared to non-fluorinated aryl azides. uml.edu

The azide functional group can be attacked by a nucleophile at the terminal nitrogen atom, which is considered slightly electrophilic. Conversely, it can also react through the nucleophilic attack of the inner nitrogen atom (the one bonded to the phenyl ring) on an electrophile. These two modes of reactivity can occur simultaneously in what is known as a formal cycloaddition reaction.

The high electrophilicity of perfluoroaryl azides (PFAAs), including pentafluorophenyl azide, has been harnessed to transform azides into aryl amides. For instance, PFAAs react with phenylacetaldehyde to form aryl amides through an azide-enol cycloaddition. The electron-deficient perfluoroaryl group promotes the reaction, often allowing it to proceed under near-neutral conditions. The strong electron-withdrawing effect of the fluorine atoms on the phenyl ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the PFAA. uml.edu This electronic feature facilitates reactions with nucleophiles and dipolarophiles, enabling them to occur at room temperature, often without the need for metal catalysts. uml.edu

This enhanced electrophilic nature also permits fluorinated azides to undergo cycloaddition with easily enolizable ketones that possess electron-withdrawing groups, proceeding through their in-situ generated enamines to form 1,2,3-triazoles. sigmaaldrich.com

| Reactive Site on Azide | Character | Type of Reaction Partner | Example Reaction |

|---|---|---|---|

| Inner Nitrogen (Nα) | Nucleophilic | Electrophiles | Attack on a carbocation or other electrophilic center |

| Terminal Nitrogen (Nγ) | Electrophilic | Nucleophiles / Dipolarophiles | Azide-enol cycloaddition with phenylacetaldehyde |

| Entire Azide Group | Dipolar | Enamines, Strained Dipolarophiles | 1,3-Dipolar Cycloaddition uml.edu |

Protonation Studies and Intermediate Characterization

The study of protonated organic azides provides fundamental insight into their reactivity and the nature of key reaction intermediates. While direct studies on pentafluorophenyl azide are not extensively detailed, research on analogous molecules like methyl azide (CH₃N₃) and trifluoromethyl azide (CF₃N₃) offers a clear model for the protonation behavior of azides bearing electron-withdrawing groups. uochb.cz

Researchers have successfully prepared and characterized protonated organic azides by utilizing superacidic conditions and cryogenic temperatures. uochb.cz These harsh conditions allow for the isolation of the otherwise unstable intermediates as crystalline salts, which can then be analyzed using various spectroscopic and crystallographic techniques. uochb.cz

A key finding from these studies is the definitive identification of the protonation site. Through a combination of multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction, it was proven that protonation occurs on the nitrogen atom directly bonded to the carbon framework (Nα). uochb.cz This holds true for both the alkyl azide (CH₃N₃) and the fluoroalkyl azide (CF₃N₃) in both the solution and solid states. uochb.cz The isolation of these long-lived aminodiazonium ions provides unprecedented insight into the structure of these significant, unstable intermediates, which is crucial for determining reaction mechanisms in azide chemistry. uochb.cz

| Technique | Findings | Reference |

|---|---|---|

| X-ray Crystallography | Determined the precise molecular structure of the crystalline salts, confirming protonation on the α-nitrogen. | uochb.cz |

| Multi-nuclear NMR Spectroscopy | Characterized the protonated species in solution, confirming the protonation site. | uochb.cz |

| Raman Spectroscopy | Provided vibrational data consistent with the structure of the protonated azide. | uochb.cz |

Advanced Characterization Techniques and Theoretical Studies

Spectroscopic Methodologies in Research on Pentafluorophenyl Azide (B81097)

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. When a molecule, such as pentafluorophenyl azide, absorbs ultraviolet or visible light, its electrons are promoted from a lower energy state to a higher energy state. The specific wavelengths of light absorbed correspond to the energy differences between these electronic states.

In pentafluorophenyl azide, several types of electronic transitions are possible due to the presence of sigma (σ) bonds, pi (π) bonds, and non-bonding (n) lone pair electrons on the nitrogen atoms of the azide group. The primary electronic transitions observed include:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with the aromatic ring and the azide functional group, which both contain π systems. These transitions are generally high in energy and result in strong absorption bands in the UV region.

n → π* transitions: These transitions involve the promotion of a non-bonding electron from a nitrogen atom in the azide group to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are of lower energy and result in weaker absorption bands.

The pentafluorophenyl group, being a strong electron-withdrawing group, influences the energy levels of the molecular orbitals and thus the wavelengths at which these transitions occur.

| Transition Type | Associated Functional Groups | Relative Energy | Expected Spectral Region |

|---|---|---|---|

| π → π | Pentafluorophenyl ring, Azide group | High | UV |

| n → π | Azide group | Low | UV/Visible |

| n → σ | Azide group | High | Far UV |

| σ → σ | All single bonds | Very High | Far UV |

Mass Spectrometry (MALDI-MS) for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for determining the molecular weight of molecules, including sensitive compounds like pentafluorophenyl azide. In this technique, the analyte is co-crystallized with a matrix compound that strongly absorbs at the laser wavelength. The laser irradiation desorbs and ionizes the analyte molecules with minimal fragmentation.

For pentafluorophenyl azide (C₆F₅N₃), the theoretical monoisotopic molecular weight is approximately 209.0 g/mol . MALDI-MS analysis would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated/cationized species, such as [M+H]⁺ or [M+Na]⁺, confirming the compound's identity and purity.

A known phenomenon with azides in mass spectrometry is the potential for metastable decay, where the azide group can lose a molecule of nitrogen (N₂), resulting in a fragment ion with a mass 28 Da lower than the parent ion. researchgate.net This fragmentation can sometimes be observed in MALDI-MS spectra, providing additional structural information. researchgate.net The high-resolution capabilities of modern time-of-flight (TOF) analyzers in MALDI-MS instruments allow for precise mass determination, which is essential for distinguishing between compounds with similar nominal masses. jeol.com

| Species | Formula | Expected m/z | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₆F₅N₃⁺ | ~209.0 | Detection depends on ionization conditions. |

| Protonated Molecule [M+H]⁺ | C₆F₅N₃H⁺ | ~210.0 | Commonly observed in positive ion mode. |

| Sodiated Adduct [M+Na]⁺ | C₆F₅N₃Na⁺ | ~232.0 | Often observed, especially with the addition of sodium salts. shimadzu.com |

| Fragment Ion [M-N₂]⁺ | C₆F₅N⁺ | ~181.0 | Result of metastable decay of the azide group. researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of pentafluorophenyl azide.

Furthermore, the crystal packing would reveal how individual pentafluorophenyl azide molecules interact with each other in the solid state. These interactions could include π-π stacking between the aromatic rings and halogen bonding involving the fluorine atoms. These intermolecular forces govern the melting point, solubility, and other macroscopic properties of the compound.

Computational and Theoretical Chemistry Approaches

Computational chemistry provides invaluable insights into the properties and reactivity of molecules like pentafluorophenyl azide, complementing experimental data and predicting behavior where experiments are difficult to perform.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations can accurately predict the optimized geometry of pentafluorophenyl azide, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. rsc.org

DFT can also be used to calculate the energetic properties of the molecule, such as its heat of formation and the energies of different conformations. nih.gov For pentafluorophenyl azide, DFT calculations can elucidate the electronic effects of the five fluorine atoms on the aromatic ring and the azide group. These calculations can quantify the electron-withdrawing nature of the pentafluorophenyl group and its impact on the stability and reactivity of the azide.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. youtube.com For pentafluorophenyl azide, an MO analysis would reveal the distribution and energies of the bonding, non-bonding, and antibonding orbitals.

Of particular importance is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy and character of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and character relate to its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org For pentafluorophenyl azide, the HOMO is likely to have significant contributions from the azide group's non-bonding and π orbitals, while the LUMO is expected to be a π* antibonding orbital of the pentafluorophenyl ring. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic transitions and kinetic stability. taylorandfrancis.com

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, can be employed to model the reaction pathways of pentafluorophenyl azide. nih.govresearchgate.net These calculations can map out the potential energy surface for reactions such as thermal or photochemical decomposition, which typically involves the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate.

By calculating the energies of reactants, transition states, and products, these methods can determine activation energies and reaction enthalpies. This provides a detailed understanding of the reaction mechanisms at a molecular level, which is crucial for predicting the reactivity and for the rational design of synthetic applications involving pentafluorophenyl azide.

Prediction of Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the spectroscopic properties of molecules like pentafluorophenyl azide. These computational methods allow for the calculation of various spectroscopic data, including infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts, which can guide experimental work and aid in the interpretation of experimental results.

The prediction of IR spectra is a common application of DFT. The process involves optimizing the molecular geometry to find the lowest energy structure and then calculating the second derivatives of the energy with respect to the Cartesian nuclear coordinates. This information is used to determine the vibrational frequencies and their corresponding IR intensities. dtic.mil For azide compounds, the asymmetric and symmetric stretching vibrations of the N₃ group are characteristic and intense. Theoretical calculations can accurately predict the wavenumbers for these vibrations. For instance, DFT calculations on similar aromatic sulfonyl azides have shown excellent agreement between the calculated and experimental FTIR spectra, particularly for the strong azide signal which typically appears in the 2089-2180 cm⁻¹ region. researchgate.net

For predicting NMR spectra, DFT is used to calculate the isotropic magnetic shielding constants for each nucleus. youtube.com These calculated shielding values are then converted to chemical shifts, which are on a relative scale, by using a linear scaling approach. youtube.com This involves plotting the calculated isotropic shielding values for a set of standard compounds against their known experimental chemical shifts and fitting the data to a linear equation. youtube.com The choice of the DFT functional and basis set is crucial for obtaining accurate results. Studies have recommended specific functionals, such as the BMK functional, and basis sets like 6-311G(d) for ¹H shifts and 6-31G(d) for ¹³C shifts to achieve good agreement with experimental data, with mean unsigned errors as low as 0.15 ppm for ¹H and 1.82 ppm for ¹³C. northwestern.edu While solvent effects can be included in these calculations, gas-phase calculations often provide results that are in better agreement with experimental data in non-polar solvents. northwestern.edu

Below is a table representing typical predicted spectroscopic data for a generic aryl azide based on computational studies of similar compounds.

| Spectroscopic Data | Predicted Value | Methodology |

| IR Asymmetric N₃ Stretch (ν) | 2100 - 2200 cm⁻¹ | DFT (e.g., B3LYP/6-31G*) |

| ¹³C NMR (C-N₃) | 130 - 145 ppm | DFT/GIAO (e.g., BMK/6-31G(d)) |

| ¹⁵N NMR (Nα) | -130 to -150 ppm | DFT/GIAO |

| ¹⁵N NMR (Nβ) | -170 to -190 ppm | DFT/GIAO |

| ¹⁵N NMR (Nγ) | -280 to -300 ppm | DFT/GIAO |

This table is illustrative and compiled from typical values for aromatic azides as specific predicted data for pentafluorophenyl azide was not available in the search results.

Modeling of Intermediates and Transition States

Computational modeling is a powerful technique for studying the highly reactive and short-lived intermediates and transition states involved in the reactions of pentafluorophenyl azide. The primary intermediate formed upon thermal or photochemical decomposition of pentafluorophenyl azide is the corresponding pentafluorophenylnitrene (C₆F₅N). youtube.com Theoretical studies focus on the structure, stability, and reactivity of this nitrene, as well as the transition states connecting it to reactants and products.

The decomposition of pentafluorophenyl azide and subsequent reactions of the resulting nitrene have been investigated using various levels of theory. The introduction of fluorine atoms onto the aromatic ring has been found to suppress the typical ring-expansion reaction that phenylnitrenes undergo, thereby increasing the yield of insertion and addition reactions.

A significant area of study is the 1,3-dipolar cycloaddition of pentafluorophenyl azide to unsaturated systems like enamines. Quantum mechanical calculations using DFT (specifically the M06-2X functional with the 6-311+G(d,p) basis set) have been employed to elucidate the reaction mechanism. researchgate.net These studies model the transition states for the cycloaddition, leading to the formation of a triazoline intermediate. The calculations show that the subsequent decomposition of this triazoline can proceed through either a concerted or a stepwise pathway. researchgate.net The presence of the electron-deficient pentafluorophenyl ring can stabilize a developing negative charge on the adjacent nitrogen atom in the transition state, significantly lowering the activation energy for decomposition compared to non-fluorinated analogues. researchgate.net The stepwise pathway involves the formation of a zwitterionic intermediate, which can then rearrange. researchgate.net

The table below summarizes the findings from a computational study on the decomposition of triazolines formed from phenyl azide (PhN₃) and pentafluorophenyl azide (F₅C₆N₃), highlighting the preference for a concerted pathway.

| Reactant Azide | Reaction Pathway | Key Finding | Computational Method |

| PhN₃ | Concerted | Favorable decomposition pathway | M06-2X/6-311+G(d,p) researchgate.net |

| F₅C₆N₃ | Concerted | Favorable decomposition pathway researchgate.net | M06-2X/6-311+G(d,p) researchgate.net |

| p-CO₂MeC₆F₄N₃ | Stepwise | Preferred mechanism involving a zwitterionic intermediate researchgate.net | M06-2X/6-311+G(d,p) researchgate.net |

Modeling the transition states for these reactions provides critical insights into the reaction kinetics and mechanism. For instance, the geometry of the transition state, including key bond lengths and angles, can be determined. researchgate.net Furthermore, the activation energies (ΔG‡) and other thermodynamic parameters for the reactions can be calculated, allowing for a comparison of different potential pathways and prediction of the major products. mdpi.com These theoretical investigations are crucial for understanding the reactivity of pentafluorophenyl azide and for designing new synthetic applications.

Applications of Pentafluorophenyl Azide in Advanced Materials and Polymer Science

Surface Functionalization and Nanomaterial Synthesis

The capacity of pentafluorophenyl azides to form stable covalent bonds with a variety of materials makes them exceptional agents for surface functionalization and the synthesis of complex nanomaterials. tandfonline.com Upon activation, the generated perfluorophenyl nitrene is highly reactive and can readily insert into C-H, N-H, or add across C=C bonds, allowing for the functionalization of materials that may lack conventional reactive groups. acs.orgnih.govucl.ac.uk This chemistry is applicable to a broad spectrum of substrates and forms the basis for creating tailored material interfaces and novel hybrid structures. acs.orgnih.gov

Covalent Grafting onto Diverse Substrates (Polymers, Oxides, Carbon Materials, Metal Films)

A key application of pentafluorophenyl azide (B81097) chemistry is the covalent grafting of molecules onto a wide array of substrates. This method is particularly valuable for surfaces that are chemically inert or difficult to functionalize using traditional wet chemistry techniques. acs.orgnih.gov The process typically involves activating the PFPA derivative, often by UV irradiation or thermal treatment, to generate the singlet nitrene intermediate. researchgate.net This highly reactive species can then form covalent bonds with adjacent materials. researchgate.net

This technique has been successfully used to modify:

Polymers: Polymer films, such as those made from polypropylene (B1209903) and poly(ethylene oxide), have been functionalized. nih.gov For instance, PFPA-silane can be used to introduce azide groups onto a silicon wafer, and a polymer film is then spin-coated on top. nih.gov Activation by heat or light initiates the insertion reaction, covalently bonding the polymer to the surface. nih.gov This is particularly effective for polymers that lack reactive functional groups. acs.org

Oxides: Silicon oxide and other metal oxides can be functionalized using PFPA derivatives that bear a substrate-reactive group, such as a silane. acs.org This creates a surface layer of azide groups ready for further coupling reactions.

Carbon Materials: Pristine graphene has been efficiently functionalized using PFPAs. researchgate.net Activation by UV, heat, or microwave generates the perfluorophenyl nitrene, which undergoes a [2+1] cycloaddition with the graphene lattice to form a stable covalent adduct. researchgate.net This functionalization can impart solubility to the graphene in various solvents. researchgate.net

Metal Films: PFPA derivatives containing functional groups like disulfides have been synthesized to functionalize metal surfaces such as gold. acs.org

Role as Heterobifunctional Coupling Agents

Para-substituted perfluorophenyl azides are excellent heterobifunctional coupling agents, possessing two distinct reactive centers: the photo- or thermo-activatable azide group and a versatile functional group (R) at the para position. acs.orgnih.gov This dual functionality allows for a two-step coupling strategy to link different molecules or materials. acs.org

Two primary approaches are employed:

Approach 1: A molecule of interest is first attached to the functional group (R) of the PFPA derivative. The resulting conjugate is then attached to a substrate (such as a polymer or carbon material) by activating the azide group to form a covalent bond. acs.orgnih.gov For example, polymer films have been functionalized by irradiating them in the presence of a PFPA derivative carrying an N-hydroxysuccinimide (NHS) ester. nih.gov The NHS ester then becomes available on the surface for conjugation with amine-containing molecules. nih.govresearchgate.net

Approach 2: The PFPA derivative is first anchored to a substrate via its functional group (R). This creates a surface primed with azide groups. A second molecule or material is then covalently attached by activating the surface-bound azides. acs.orgnih.gov This turns the surface into a general platform for immobilizing a wide range of entities. nih.gov

This heterobifunctional nature allows for the construction of complex, layered architectures on surfaces with high specificity and control. acs.orgresearchgate.net

Immobilization of Molecules and Materials onto Functionalized Surfaces

Once a surface is functionalized with PFPA, the azide groups serve as versatile handles for the covalent immobilization of a wide variety of molecules and materials. The activation of these surface-bound azides, typically by light, generates reactive nitrenes that readily form covalent linkages with entities brought into contact with the surface. nih.gov

This strategy has been used to immobilize:

Polymers: Thin films of polymers like polystyrene (PS) and even crystalline polymers such as isotactic polypropylene (iPP) have been successfully immobilized on PFPA-functionalized wafers. nih.gov For polymers that are difficult to immobilize with light alone, thermal activation (e.g., heating at 140 °C) can be used to soften the polymer, enhance surface contact, and drive the reaction with the surface azide groups. nih.gov

Biomolecules: The technique is mild enough for immobilizing sensitive biological molecules. For example, amine-containing proteins and carbohydrates have been conjugated to PFPA-functionalized surfaces. nih.gov Using a photomask during the light activation step allows for spatially selective immobilization, creating patterned protein or carbohydrate structures for applications like microarrays. nih.gov

Single Molecules: By carefully controlling the density of the azide groups on the surface, it is possible to immobilize individual, discrete molecules. researchgate.net The surface density of the azido (B1232118) groups can be reduced by using a very dilute solution of the PFPA-silane during the initial functionalization step, ensuring that the attached molecules are not densely packed. researchgate.net

Fabrication of Hybrid Nanomaterials

The covalent coupling chemistry enabled by PFPAs is a powerful tool for the fabrication of organic-inorganic hybrid nanomaterials. acs.orgnih.gov This involves covalently linking organic components, such as polymers or biomolecules, to inorganic nanostructures. researchgate.net

A common method involves first functionalizing inorganic nanoparticles with a suitable PFPA derivative. For example, silica (B1680970) nanoparticles can be functionalized in a one-pot process using a PFPA-silane. researchgate.net Subsequently, polymers or other organic molecules can be covalently attached to the nanoparticle surface by activating the azide groups via photolysis. researchgate.net This process is efficient and applicable to a wide range of polymers without requiring prior chemical derivatization of the polymer itself. researchgate.net Similarly, gold nanoparticles have been functionalized with a thiol-derivatized PFPA, allowing for the subsequent photo-initiated coupling of carbohydrates to create water-soluble glyconanoparticles that retain their biological binding affinity. researchgate.net

Polymer Modification and Cross-linking

Pentafluorophenyl azides are highly effective reagents for the post-polymerization modification and cross-linking of polymeric systems. The generation of highly reactive nitrenes from the azide group allows for efficient covalent bond formation with polymer backbones, a process that can be initiated by light or heat. researchgate.netnih.gov This enables the tuning of polymer properties, such as solubility and mechanical strength, and the creation of stable, cross-linked networks for advanced applications. researchgate.netwiley.com

Photo-Initiated Cross-linking in Polymeric Systems